molecular formula C12H17NS B12946143 (S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine

(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine

Cat. No.: B12946143
M. Wt: 207.34 g/mol
InChI Key: FTXAIKKIUBORIP-JTQLQIEISA-N
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Description

(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine is a chiral amine featuring a thietane (three-membered sulfur-containing ring) core substituted with an m-tolyl (meta-methylphenyl) group. This compound’s stereochemistry (S-configuration) and structural features make it a candidate for pharmacological applications, particularly in neurotransmitter modulation, due to its similarity to other bioactive amines like duloxetine .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-[(1S)-1-(3-methylphenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C12H17NS/c1-9-4-3-5-11(6-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-/m0/s1

InChI Key

FTXAIKKIUBORIP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)NC2CSC2

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine typically involves the following steps:

    Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques.

    Attachment of the m-Tolyl Group: This step involves the substitution of a suitable leaving group with the m-tolyl group under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a precursor for the development of pharmaceutical compounds with specific biological activities.

    Industry: In the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Applications/Findings
(S)-N-(1-(m-Tolyl)ethyl)thietan-3-amine Thietane (3-membered S-ring) - m-Tolyl group
- Ethylamine chain
- High ring strain in thietane
- Potential for stereoselective interactions
Hypothesized use in serotonin/norepinephrine modulation (inferred from structural analogs)
Duloxetine ((3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) Propanamine - Thiophene (5-membered S-ring)
- Naphthyloxy group
- Approved SNRI (serotonin-norepinephrine reuptake inhibitor)
- Planar aromatic systems enhance binding affinity
Clinically used for depression and neuropathic pain
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine Propanamine - Naphthyl group
- m-Tolyl group
- Chiral center (R-configuration)
- Marketed for potential CNS applications
Market analysis highlights growth in neurological drug development
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine Propanamine - Thiophene
- Naphthyloxy group
- Intermediate for duloxetine synthesis
- Crystal structure reveals 87.5° dihedral angle between aromatic rings
Dipole-dipole interactions dominate packing in crystalline form

Physicochemical and Pharmacokinetic Insights

Table 2: Comparative Physicochemical Data

Property This compound Duloxetine (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
Molecular Formula C₁₃H₁₉NS (inferred) C₁₈H₁₉NOS C₂₂H₂₅N C₁₉H₂₁NOS
Molecular Weight ~221.36 g/mol 297.41 g/mol ~303.45 g/mol 315.44 g/mol
Aromatic Systems m-Tolyl (monocyclic) Thiophene + naphthalene (bicyclic) Naphthalene + m-tolyl (bicyclic) Thiophene + naphthalene (bicyclic)
Stereochemistry S-configuration S-configuration R-configuration Not explicitly stated
Synthetic Route Undocumented (in evidence) Derived from 3-hydroxy intermediates via nucleophilic substitution Marketed via asymmetric synthesis Prepared via SN2 reaction with NaH/DMSO

Research Findings and Functional Implications

Thietane vs. Thiophene Reactivity :

  • The thietane core in the target compound introduces significant ring strain compared to the thiophene in duloxetine. This strain may enhance reactivity but reduce metabolic stability .
  • Thiophene’s aromaticity in duloxetine contributes to π-π stacking interactions with biological targets, a feature absent in thietane derivatives .

Stereochemical Impact :

  • The (S)-configuration in the target compound aligns with duloxetine’s stereochemistry, which is critical for binding to serotonin transporters . In contrast, the (R)-isomer in ’s compound shows distinct market trends, suggesting divergent biological activities .

Aromatic Substitutents :

  • m-Tolyl groups (meta-methylphenyl) offer moderate hydrophobicity, whereas naphthyloxy groups (as in duloxetine) enhance lipophilicity and binding to hydrophobic pockets in proteins .

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